REACTION_SMILES
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[CH2:2]([CH3:3])[O:4][C:5]([C:6](=[CH:7][OH:8])[C:9]#[N:10])=[O:11].[Cl:12][P:13]([Cl:14])([Cl:15])([Cl:16])[Cl:17].[Cl:18][CH2:19][Cl:20].[K:1]>>[CH2:2]([CH3:3])[O:4][C:5]([C:6](=[CH:7][Cl:12])[C:9]#[N:10])=[O:11]
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Name
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CCOC(=O)C(C#N)=CO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C#N)=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)=CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |